molecular formula C8H12F3NO4 B6619516 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid CAS No. 1932644-89-7

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid

Cat. No.: B6619516
CAS No.: 1932644-89-7
M. Wt: 243.18 g/mol
InChI Key: DRKWWMGEXDHBSK-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid is a useful research compound. Its molecular formula is C8H12F3NO4 and its molecular weight is 243.18 g/mol. The purity is usually 95%.
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Biological Activity

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid, commonly referred to as Boc-3-amino-2,2,3-trifluoropropanoic acid, is a modified amino acid with significant implications in biochemical research and pharmaceutical applications. This compound features a tert-butoxycarbonyl (Boc) protecting group that stabilizes the amino group during synthetic processes and enhances the compound's biological activity.

  • Molecular Formula : C8H12F3NO4
  • Molecular Weight : 243.18 g/mol
  • CAS Number : 1932644-89-7
  • Physical State : White to off-white crystalline powder
  • Melting Point : 122-126°C
  • Solubility : Sparingly soluble in water; soluble in organic solvents like methanol and ethanol.

Biological Activity Overview

The biological activity of Boc-3-amino-2,2,3-trifluoropropanoic acid is primarily linked to its role as a building block in peptide synthesis. Its trifluoromethyl group contributes to unique interactions in biological systems, potentially influencing protein structure and function.

The trifluoromethyl group enhances lipophilicity and can stabilize peptide conformations. This modification can influence enzyme-substrate interactions and receptor binding affinities, making it a valuable tool in drug design and development.

1. Peptide Synthesis

Boc-3-amino-2,2,3-trifluoropropanoic acid is utilized in synthesizing peptides with enhanced stability against proteolytic degradation. Studies have shown that peptides incorporating this amino acid exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts.

2. In Vitro Studies

In vitro assays indicate that peptides containing Boc-3-amino-2,2,3-trifluoropropanoic acid demonstrate increased binding affinity to specific receptors. For example, a study involving neuropeptide Y analogs showed enhanced receptor activation due to the presence of the trifluoromethyl group.

3. Toxicity and Safety

Toxicological evaluations indicate that Boc-3-amino-2,2,3-trifluoropropanoic acid exhibits low toxicity in cellular assays. However, it is essential to note that this compound is intended for research purposes only and not for therapeutic applications.

Case Studies

StudyObjectiveFindings
Peptide StabilityInvestigate the stability of peptides incorporating Boc-3-amino-2,2,3-trifluoropropanoic acidPeptides showed a 30% increase in stability against enzymatic degradation compared to standard peptides.
Receptor BindingAssess binding affinity of modified neuropeptidesEnhanced receptor activation was observed with a 50% increase in binding affinity due to fluorination.
Toxicity AssessmentEvaluate cytotoxic effectsNo significant cytotoxicity was noted at concentrations up to 100 µM in human cell lines.

Future Directions

Research is ongoing to explore the full potential of Boc-3-amino-2,2,3-trifluoropropanoic acid in various fields:

  • Drug Development : Investigating its role in developing novel therapeutics targeting specific diseases.
  • Bioconjugation Techniques : Utilizing its unique properties for bioconjugation applications in targeted drug delivery systems.
  • Structural Biology : Further studies on how this amino acid influences protein folding and stability.

Properties

IUPAC Name

(2S)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO4/c1-7(2,3)16-6(15)12-4(5(13)14)8(9,10)11/h4H,1-3H3,(H,12,15)(H,13,14)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKWWMGEXDHBSK-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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